

6-Amino-4-chloronicotinic Acid: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Amino-4-chloronicotinic acid

Cat. No.: B2375884

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Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Core

In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous approved drugs and clinical candidates.^{[1][2][3]} Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. **6-Amino-4-chloronicotinic acid** emerges as a particularly intriguing, yet underexplored, building block for drug discovery. Its trifunctional nature—an amino group, a chloro substituent, and a carboxylic acid on a pyridine ring—offers a rich platform for diverse chemical modifications, enabling the synthesis of complex and biologically active molecules.

This technical guide provides a comprehensive overview of the potential applications of **6-Amino-4-chloronicotinic acid** in medicinal chemistry, with a focus on its utility as a scaffold for the synthesis of kinase inhibitors and other targeted therapeutics. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.

Core Properties and Reactivity

6-Amino-4-chloronicotinic acid is an off-white to white solid with the molecular formula C₆H₅ClN₂O₂.^{[4][5]} The strategic placement of its functional groups dictates its reactivity and potential for elaboration.

Property	Value	Source
CAS Number	1060808-94-7	[4] [5]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[4]
Molecular Weight	172.57 g/mol	[6]
Appearance	Off-white to white solid	[4]
Storage	2-8°C	[4]

The reactivity of **6-Amino-4-chloronicotinic acid** is governed by its three key functional groups:

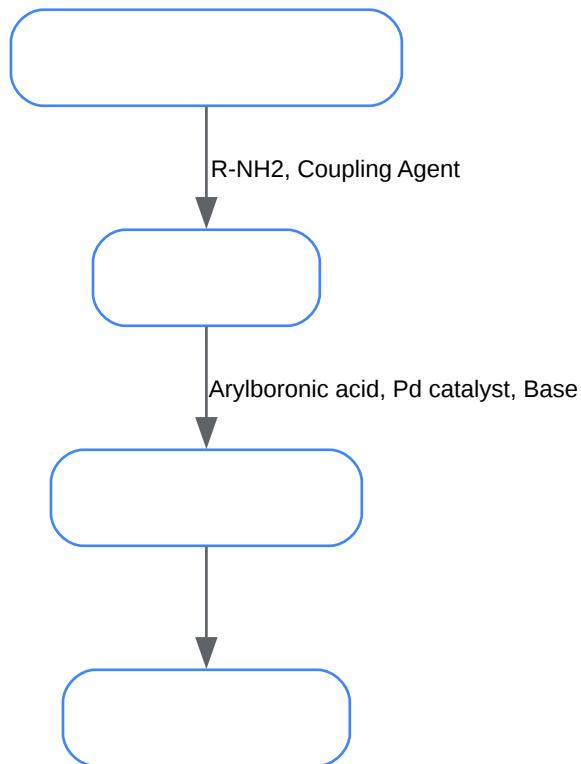
- The 6-Amino Group: This primary amine is a versatile nucleophile and can readily undergo acylation, alkylation, and arylation reactions. It can also serve as a key hydrogen bond donor in ligand-protein interactions.
- The 4-Chloro Group: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and can be displaced by a variety of nucleophiles. Furthermore, it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[\[7\]](#)[\[8\]](#)
- The 3-Carboxylic Acid Group: This group can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. This functionalization is crucial for modulating solubility, cell permeability, and for introducing additional points of interaction with biological targets.

Application in Kinase Inhibitor Synthesis: A Hypothetical Pathway

The aminopyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The unique substitution pattern of **6-Amino-4-chloronicotinic acid** makes it an attractive starting material for the synthesis of novel kinase inhibitors.

Herein, we propose a synthetic strategy to utilize **6-Amino-4-chloronicotinic acid** as a scaffold for a hypothetical kinase inhibitor targeting a generic ATP-binding site.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor



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Caption: Proposed synthetic workflow for a kinase inhibitor.

Protocol 1: Amide Formation at the Carboxylic Acid

This protocol details the conversion of the carboxylic acid group of **6-Amino-4-chloronicotinic acid** to an amide. This is a fundamental step to introduce diversity and modulate the properties of the final compound.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The choice of the amine component ($R-NH_2$) allows for the introduction of various functionalities that can interact with the solvent-exposed region of the kinase active site or improve pharmacokinetic properties.

Materials:

- **6-Amino-4-chloronicotinic acid**
- Desired primary or secondary amine (R-NH₂)
- (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- To a solution of **6-Amino-4-chloronicotinic acid** (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
- Stir the mixture at room temperature for 10 minutes.
- Add HATU (1.2 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide.

Protocol 2: Suzuki Cross-Coupling at the 4-Chloro Position

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the pyridine ring.

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction with broad functional group tolerance.^{[7][8]} This transformation allows for the introduction of substituents that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.

Materials:

- 6-Amino-4-(substituted)nicotinamide (from Protocol 1)
- Arylboronic acid or arylboronic acid pinacol ester
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a reaction vessel, combine the 6-amino-4-(substituted)nicotinamide (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).
- Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
- Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final kinase inhibitor candidate.

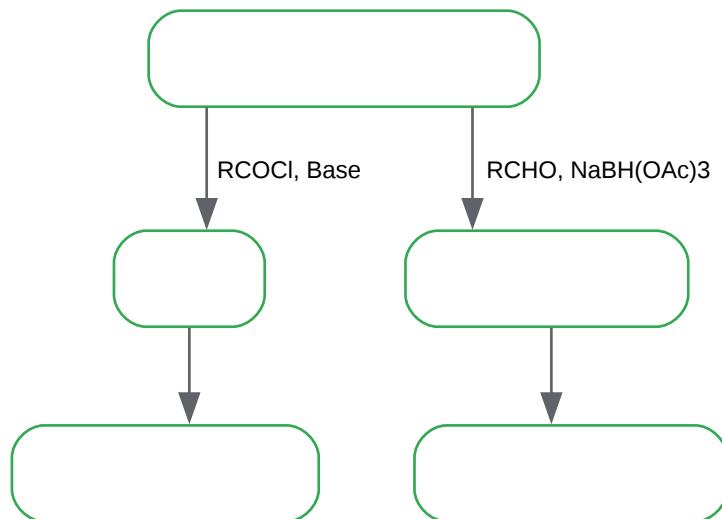
Further Applications and Synthetic Diversification

The versatility of **6-Amino-4-chloronicotinic acid** extends beyond the synthesis of kinase inhibitors. The reactive handles on the scaffold can be utilized in a multitude of ways to generate diverse molecular architectures for various therapeutic targets.

Functionalization of the 6-Amino Group

The amino group can be a key point for diversification. For instance, it can be acylated with various acid chlorides or activated carboxylic acids, or it can undergo reductive amination with aldehydes or ketones.

Reaction Pathway for Amino Group Functionalization



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Caption: Diversification via amino group modification.

Exploiting the 4-Chloro Position for SNAr Reactions

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the 4-position. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing access to a wide range of substituted pyridines.

Conclusion and Future Perspectives

6-Amino-4-chloronicotinic acid represents a promising, yet largely untapped, resource for medicinal chemists. Its unique arrangement of three distinct functional groups on a pyridine core provides a powerful platform for the synthesis of diverse and complex small molecules. The protocols outlined in this guide, while based on established and reliable chemical transformations, are intended to serve as a foundation for the creative exploration of this versatile scaffold. As the demand for novel therapeutic agents continues to grow, the strategic utilization of such highly functionalized building blocks will be instrumental in accelerating the drug discovery process.

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